BIBO3304

Description

Properties

CAS No. |

191868-13-0 |

|---|---|

Molecular Formula |

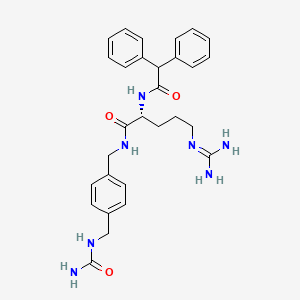

C29H35N7O3 |

Molecular Weight |

529.6 g/mol |

IUPAC Name |

(2R)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide |

InChI |

InChI=1S/C29H35N7O3/c30-28(31)33-17-7-12-24(26(37)34-18-20-13-15-21(16-14-20)19-35-29(32)39)36-27(38)25(22-8-3-1-4-9-22)23-10-5-2-6-11-23/h1-6,8-11,13-16,24-25H,7,12,17-19H2,(H,34,37)(H,36,38)(H4,30,31,33)(H3,32,35,39)/t24-/m1/s1 |

InChI Key |

TVMJSGGZULFVCZ-XMMPIXPASA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(R)-N-(4-(aminocarbonylaminomethyl)-phenyl)methyl-N(2)-(diphenylacetyl)-argininamide trifluoroacetate BIBO 3304 BIBO 3457 BIBO-3304 BIBO-3457 BIBO3304 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of BIBO3304

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIBO3304 is a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor. This document provides a comprehensive technical overview of its mechanism of action, detailing its interaction with the Y1 receptor and the subsequent downstream signaling events. Quantitative data from key experiments are presented, along with detailed experimental protocols to facilitate replication and further investigation. Visual diagrams of the signaling pathways and experimental workflows are included to provide a clear and concise representation of the scientific principles.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that is widely expressed in the central and peripheral nervous systems. It plays a crucial role in regulating a variety of physiological processes, including appetite, energy homeostasis, anxiety, and blood pressure.[1] NPY exerts its effects through a family of G protein-coupled receptors (GPCRs), with the Y1 receptor subtype being a key mediator of many of NPY's physiological actions. This compound has emerged as a critical pharmacological tool for elucidating the role of the Y1 receptor in these processes. It is an (R)-argininamide derivative that demonstrates subnanomolar binding affinity for the Y1 receptor and exhibits high selectivity over other NPY receptor subtypes.[2][3][4][5]

Core Mechanism of Action: NPY Y1 Receptor Antagonism

The primary mechanism of action of this compound is its competitive antagonism of the NPY Y1 receptor. By binding to the Y1 receptor, this compound prevents the endogenous ligand, NPY, from binding and initiating downstream signaling cascades. The Y1 receptor is coupled to inhibitory G proteins (Gi/o).[1] Activation of the Y1 receptor by NPY typically leads to two main signaling events: the inhibition of adenylyl cyclase and the activation of phospholipase C (PLC).

Inhibition of Adenylyl Cyclase

Upon NPY binding, the activated Gi alpha subunit of the G protein inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1] A reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA). By blocking NPY's access to the Y1 receptor, this compound prevents this inhibitory effect, thereby maintaining basal levels of cAMP and PKA activity.

Activation of Phospholipase C

The Gβγ subunits of the dissociated G protein can activate phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).[1] this compound, by antagonizing the Y1 receptor, blocks this entire cascade, preventing the NPY-induced increase in intracellular calcium and activation of PKC.

Quantitative Data

The potency and selectivity of this compound have been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of this compound for NPY Receptors

| Receptor Subtype | Species | IC50 (nM) | Reference |

| Y1 | Human | 0.38 ± 0.06 | [3][4][5] |

| Y1 | Rat | 0.72 ± 0.42 | [3][4][5] |

| Y2 | Human | > 1000 | [3][5] |

| Y4 | Human | > 1000 | [3][5] |

| Y4 | Rat | > 1000 | [3][5] |

| Y5 | Human | > 1000 | [3][5] |

| Y5 | Rat | > 1000 | [3][5] |

IC50 values represent the concentration of this compound required to inhibit 50% of radiolabeled ligand binding.

Table 2: Binding Affinity of this compound's Inactive Enantiomer (BIBO3457)

| Receptor Subtype | Species | IC50 (nM) | Reference |

| Y1 | Human | > 10,000 | [1] |

| Y1 | Rat | > 1000 | [1][3] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental approaches used to study it, the following diagrams have been generated using Graphviz.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (IC50) of this compound for the NPY Y1 receptor.

-

Materials and Reagents:

-

Cell membranes prepared from a cell line stably expressing the human or rat NPY Y1 receptor (e.g., SK-N-MC cells).

-

Radiolabeled NPY analog (e.g., [³H]-NPY or [¹²⁵I]-PYY).

-

This compound stock solution and serial dilutions.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

96-well microplates.

-

-

Procedure:

-

In a 96-well microplate, add binding buffer, the cell membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound.

-

For total binding wells, add vehicle instead of this compound. For non-specific binding wells, add a high concentration of unlabeled NPY.

-

Incubate the plate at room temperature for a specified time (e.g., 90-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

cAMP Accumulation Assay

This functional assay measures the ability of this compound to block NPY-induced inhibition of cAMP production.

-

Materials and Reagents:

-

A cell line expressing the NPY Y1 receptor (e.g., CHO-K1 cells).

-

Forskolin (an adenylyl cyclase activator).

-

NPY.

-

This compound.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell culture medium.

-

-

Procedure:

-

Seed the Y1 receptor-expressing cells in a multi-well plate and culture overnight.

-

Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of NPY and forskolin.

-

Incubate for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the this compound concentration to determine the antagonist's potency in reversing the NPY-mediated inhibition of forskolin-stimulated cAMP accumulation.

-

Intracellular Calcium Mobilization Assay

This assay assesses the ability of this compound to block NPY-induced increases in intracellular calcium.

-

Materials and Reagents:

-

A cell line expressing the NPY Y1 receptor.

-

A fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Pluronic F-127 to aid dye loading.

-

NPY.

-

This compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader with kinetic reading capabilities.

-

-

Procedure:

-

Plate the Y1 receptor-expressing cells in a black, clear-bottom 96-well plate and culture overnight.

-

Load the cells with the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for approximately 1 hour at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

-

Inject varying concentrations of this compound into the wells and incubate for a short period.

-

Inject a fixed concentration of NPY and immediately begin kinetic measurement of fluorescence intensity over time.

-

The increase in fluorescence corresponds to an increase in intracellular calcium. Analyze the data to determine the inhibitory effect of this compound on the NPY-induced calcium response.

-

In Vivo NPY-Induced Feeding Study in Rodents

This in vivo experiment evaluates the efficacy of this compound in blocking the orexigenic (appetite-stimulating) effects of NPY.

-

Animal Model:

-

Adult male rats (e.g., Sprague-Dawley or Wistar).

-

-

Procedure:

-

Surgically implant cannulas into the cerebral ventricles (intracerebroventricular, ICV) or directly into specific brain regions known to regulate feeding (e.g., the paraventricular nucleus of the hypothalamus) of the rats.

-

Allow the animals to recover from surgery.

-

On the day of the experiment, pre-treat the rats with an ICV injection of either vehicle or this compound.

-

After a specified pre-treatment time, administer an ICV injection of NPY to stimulate food intake.

-

Provide the animals with pre-weighed food and measure their food consumption at various time points (e.g., 1, 2, and 4 hours) post-NPY injection.

-

Compare the food intake of the this compound-treated group to the vehicle-treated group to determine the antagonist's ability to block NPY-induced feeding.[3]

-

Therapeutic Implications and Future Directions

The potent and selective antagonism of the NPY Y1 receptor by this compound has significant implications for therapeutic development. Given the role of the Y1 receptor in appetite regulation, this compound and similar compounds have been investigated as potential treatments for obesity.[1] Furthermore, research has suggested a role for Y1 receptor signaling in other physiological and pathological processes, including anxiety, depression, and cancer. For instance, studies have shown that this compound can protect pancreatic β-cells and improve glycemic control in mouse models of type 2 diabetes.[6][7]

Future research will likely focus on optimizing the pharmacokinetic properties of Y1 receptor antagonists to enhance their drug-like characteristics, such as oral bioavailability and brain penetration, for various therapeutic applications. The continued use of this compound as a research tool will be invaluable in further dissecting the complex roles of the NPY system in health and disease.

Conclusion

This compound is a highly specific and potent antagonist of the NPY Y1 receptor. Its mechanism of action involves the competitive blockade of NPY binding, thereby preventing the G-protein-mediated downstream signaling events of adenylyl cyclase inhibition and phospholipase C activation. This comprehensive guide has provided a detailed overview of its mechanism, supported by quantitative data, visual diagrams, and experimental protocols, to serve as a valuable resource for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuropeptide Y1 receptor antagonism protects β-cells and improves glycemic control in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neuropeptide Y - Wikipedia [en.wikipedia.org]

- 6. vuir.vu.edu.au [vuir.vu.edu.au]

- 7. Effect of neuropeptide Y on ingestive behaviors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

BIBO3304: A Technical Guide to a High-Affinity and Selective NPY Y1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of BIBO3304, a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor. This compound is a valuable pharmacological tool for in vitro and in vivo research aimed at elucidating the physiological roles of the NPY Y1 receptor and for the development of novel therapeutics targeting this receptor. This document details the binding affinity, selectivity, and functional activity of this compound, along with detailed experimental protocols for its characterization. Furthermore, it illustrates the NPY Y1 receptor signaling pathway and the mechanism of action of this compound through structured diagrams.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter widely distributed in the central and peripheral nervous systems, where it is involved in a myriad of physiological processes, including the regulation of food intake, blood pressure, and anxiety.[1][2] NPY exerts its effects through a family of G protein-coupled receptors (GPCRs), with the Y1 receptor subtype being a primary mediator of many of NPY's actions.[2][3] The NPY Y1 receptor has emerged as a significant drug target for various pathological conditions, including obesity, metabolic disorders, and cancer.[1][4]

This compound, chemically identified as (R)-N-[[4-(aminocarbonylaminomethyl)phenyl]methyl]-N2-(diphenylacetyl)-argininamide, is a non-peptide small molecule that acts as a highly potent and selective antagonist for the NPY Y1 receptor.[5][6] Its high affinity and selectivity make it an invaluable tool for dissecting the specific functions of the Y1 receptor subtype, both in vitro and in vivo.[1][7] This guide serves as a technical resource for researchers utilizing this compound in their studies.

Quantitative Data

The following tables summarize the binding affinity and selectivity of this compound for NPY receptors.

Table 1: Binding Affinity of this compound for NPY Y1 Receptors

| Receptor Species | Cell Line | IC50 (nM) | Reference(s) |

| Human | SK-N-MC | 0.38 ± 0.06 | [5][8] |

| Human | BHK (transfected) | 0.69 ± 0.16 | [8] |

| Rat | - | 0.72 ± 0.42 | [5][8] |

Table 2: Selectivity Profile of this compound for NPY Receptor Subtypes

| Receptor Subtype | Species | IC50 (nM) | Fold Selectivity (over human Y1) | Reference(s) |

| Y2 | Human | >1000 | >2600 | [5][9] |

| Y4 | Human | >1000 | >2600 | [5][9] |

| Y4 | Rat | >1000 | >1388 | [5] |

| Y5 | Human | >1000 | >2600 | [5][9] |

| Y5 | Rat | >1000 | >1388 | [5] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Administration Route | Dose | Effect | Reference(s) |

| Rat (NPY-induced feeding) | Intracerebroventricular | 30 µg | ~50% inhibition of food intake | [5][8] |

| Rat (24h fasted) | Intracerebroventricular | 30 µg | Significant inhibition of hyperphagia | [5] |

Signaling Pathways and Mechanism of Action

The NPY Y1 receptor is a member of the G protein-coupled receptor superfamily and is primarily coupled to Gαi/o proteins.[3][10] Activation of the Y1 receptor by NPY leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][8] Additionally, Y1 receptor stimulation can activate phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[3] This leads to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).[3][10] this compound acts as a competitive antagonist at the Y1 receptor, blocking the binding of NPY and thereby preventing the initiation of these downstream signaling cascades.

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the NPY Y1 receptor.

Materials:

-

Cell membranes prepared from a cell line endogenously expressing or recombinantly overexpressing the human or rat NPY Y1 receptor (e.g., SK-N-MC or HEK293 cells).

-

Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]PYY) or a suitable tritiated Y1 antagonist.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

-

Non-specific binding control: High concentration of unlabeled NPY (e.g., 1 µM).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard protein assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add in the following order:

-

Binding buffer.

-

Serial dilutions of this compound or unlabeled NPY for non-specific binding.

-

Radioligand at a concentration close to its Kd.

-

Cell membrane suspension (typically 10-50 µg of protein per well).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assays

This assay measures the ability of this compound to antagonize the NPY-induced inhibition of cAMP production.

Materials:

-

Cells expressing the NPY Y1 receptor (e.g., CHO-K1 or HEK293 cells).

-

NPY agonist (e.g., [Leu³¹, Pro³⁴]NPY).

-

This compound.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium and plates.

Procedure:

-

Cell Culture: Seed cells in 96- or 384-well plates and grow to confluence.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of this compound in the presence of a PDE inhibitor for 15-30 minutes.

-

Stimulation: Add a fixed concentration of NPY agonist (typically EC₈₀) and forskolin to stimulate adenylyl cyclase.

-

Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the antagonism of the NPY response.

This assay measures the ability of this compound to block the NPY-induced increase in intracellular calcium.

Materials:

-

Cells expressing the NPY Y1 receptor.

-

NPY agonist.

-

This compound.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Fluorescence plate reader with an injection system (e.g., FLIPR).

Procedure:

-

Cell Plating: Seed cells in black-walled, clear-bottom 96- or 384-well plates and allow them to attach overnight.

-

Dye Loading: Incubate the cells with a loading buffer containing Fluo-4 AM and Pluronic F-127 for 60 minutes at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Antagonist Addition: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

-

Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading, then inject a fixed concentration of NPY agonist (e.g., EC₈₀) and continue to monitor the fluorescence signal over time.

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the NPY-induced calcium response against the logarithm of the this compound concentration to calculate the IC50 value.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell membrane preparation and radioligand-binding assay [bio-protocol.org]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. abcam.com [abcam.com]

- 7. opnme.com [opnme.com]

- 8. Membrane Preparation and Radioligand Binding [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Role of BIBO3304 in the Investigation of Food Intake and Satiety: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BIBO3304, a potent and selective antagonist of the Neuropeptide Y (NPY) Y1 receptor. It details the compound's mechanism of action, its application in preclinical research related to food intake and satiety, and the experimental protocols utilized in its study. This document serves as a comprehensive resource for researchers investigating the NPY system's role in appetite regulation and for professionals in the field of drug development for obesity and metabolic disorders.

Introduction to this compound

Neuropeptide Y is a powerful stimulant of food intake, acting through a family of G protein-coupled receptors (GPCRs). The Y1 receptor subtype, in particular, is considered a key mediator of NPY's orexigenic (appetite-stimulating) effects. This compound, chemically known as (R)-N-((4-(aminocarbonyl)aminomethyl)phenyl)methyl)-N2-(diphenylacetyl)-L-argininamide, was developed as a highly potent and selective non-peptide antagonist for the Y1 receptor. Its high affinity and selectivity have made it an invaluable pharmacological tool for elucidating the specific role of the Y1 receptor in the complex regulation of energy balance. Studies have consistently demonstrated that central or peripheral administration of this compound effectively reduces food intake in various animal models, highlighting its potential as a therapeutic agent for the treatment of obesity.

Mechanism of Action: Y1 Receptor Antagonism

This compound functions as a competitive antagonist at the NPY Y1 receptor. It binds to the receptor with high affinity, thereby preventing the endogenous ligand, NPY, from binding and initiating downstream signaling. The Y1 receptor is a Gi/o-coupled GPCR. Upon activation by NPY, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and modulation of calcium channels. By blocking this cascade, this compound effectively negates the appetite-stimulating signals mediated by NPY through the Y1 receptor.

Quantitative Data Summary

The efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key data points for easy comparison.

Table 1: In Vitro Receptor Binding Affinity

| Preparation | Radioligand | Ki (nM) | Species | Reference |

| SK-N-MC cell membranes | [¹²⁵I]PYY | 0.25 | Human | |

| Human Y1 receptor (recombinant) | [¹²⁵I]PYY | 0.38 | Human | |

| Rat brain cortex membranes | [¹²⁵I]PYY | 0.93 | Rat |

Ki: Inhibitory constant, a measure of binding affinity. Lower values indicate higher affinity.

Table 2: In Vivo Efficacy on Food Intake

| Animal Model | Administration Route | Dose | Effect on Food Intake | Duration | Reference |

| Wistar Rats (lean) | Intraperitoneal (i.p.) | 3 mg/kg | ~40% reduction | 2 hours | |

| Wistar Rats (lean) | Intraperitoneal (i.p.) | 10 mg/kg | ~60% reduction | 2 hours | |

| Zucker Rats (obese) | Intraperitoneal (i.p.) | 30 mg/kg | Significant reduction | 24 hours | |

| Diet-Induced Obese (DIO) Rats | Intraperitoneal (i.p.) | 10 mg/kg | Significant reduction | 4 hours | |

| Freely-feeding Rats | Intracerebroventricular (ICV) | 10 nmol | Significant reduction | Not specified |

Detailed Experimental Protocols

This section provides an overview of common methodologies used to evaluate this compound.

In Vitro Receptor Binding Assay

This protocol determines the binding affinity of this compound for the Y1 receptor.

Objective: To calculate the inhibitory constant (Ki) of this compound by measuring its ability to displace a radiolabeled ligand from the Y1 receptor.

Materials:

-

Cell membranes expressing the Y1 receptor (e.g., from SK-N-MC cells or recombinant systems).

-

Radioligand: [¹²⁵I]-labeled Peptide YY ([¹²⁵I]PYY).

-

This compound (unlabeled competitor).

-

Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 2 g/L bacitracin, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: A mixture containing the cell membranes, a fixed concentration of [¹²⁵I]PYY, and varying concentrations of this compound is prepared in the binding buffer.

-

Equilibrium: The mixture is incubated (e.g., for 60 minutes at 25°C) to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity trapped on the filters, corresponding to the amount of bound [¹²⁵I]PYY, is measured using a gamma or scintillation counter.

-

Data Analysis: The data are used to generate a competition curve. The IC50 value (the concentration of this compound that displaces 50% of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Food Intake Study (Rat Model)

This protocol assesses the effect of this compound administration on food consumption in rats.

Objective: To determine if this compound reduces food intake compared to a vehicle control.

Materials:

-

Adult male rats (e.g., Wistar or Sprague-Dawley).

-

Standard laboratory chow.

-

This compound.

-

Vehicle solution (e.g., saline or DMSO/saline mixture).

-

Administration supplies (e.g., syringes, gavage needles).

-

Metabolic cages or standard cages with accurate food measurement capability.

Procedure:

-

Acclimation: Animals are individually housed and acclimated to the experimental conditions for at least one week.

-

Baseline Measurement: Daily food intake is measured for several days to establish a stable baseline.

-

Randomization: Animals are randomly assigned to treatment groups (e.g., Vehicle, this compound 3 mg/kg, this compound 10 mg/kg).

-

Fasting: To stimulate a robust feeding response, animals are typically food-deprived overnight (e.g., 18 hours) with free access to water.

-

Administration: At the beginning of the dark cycle (when rodents are most active), animals are administered either the vehicle or the assigned dose of this compound via the chosen route (e.g., intraperitoneal injection).

-

Feeding Measurement: Immediately after injection, animals are presented with a pre-weighed amount of food. The amount of food consumed is measured at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

-

Data Analysis: The cumulative food intake for each group is calculated and compared using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of any reduction caused by this compound.

Conclusion

This compound has proven to be an indispensable tool in the study of appetite regulation. Its high potency and selectivity for the NPY Y1 receptor have allowed researchers to precisely dissect the role of this specific pathway in mediating the powerful orexigenic effects of Neuropeptide Y. The quantitative data consistently demonstrate its ability to reduce food intake across various preclinical models. The standardized protocols outlined herein provide a framework for the continued investigation of Y1 receptor antagonists as potential therapeutic agents for obesity and other metabolic diseases.

The NPY Y1 Receptor Antagonist BIBO3304: A Comprehensive Technical Guide to its Effects on Metabolic Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic disorders, including obesity and type 2 diabetes, represent a growing global health crisis. The neuropeptide Y (NPY) system, particularly the Y1 receptor (Y1R), has emerged as a significant regulator of energy homeostasis. This technical guide provides an in-depth analysis of BIBO3304, a potent and selective NPY Y1R antagonist, and its therapeutic potential in the context of metabolic diseases. We consolidate findings from key preclinical studies, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing the underlying signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers and professionals in the field of metabolic drug discovery and development.

Introduction to this compound and the NPY Y1 Receptor

Neuropeptide Y is a 36-amino acid peptide that is widely expressed in the central and peripheral nervous systems and is implicated in the regulation of various physiological processes, including appetite, energy expenditure, and glucose homeostasis.[1] NPY exerts its effects through a family of G-protein coupled receptors, with the Y1 receptor subtype being a key mediator of its orexigenic and metabolic actions.[1][2]

This compound is a nonpeptide, selective NPY Y1 receptor antagonist.[2][3] It exhibits high affinity for the human and rat Y1 receptors, with IC50 values in the subnanomolar range, while showing significantly lower affinity for other NPY receptor subtypes (Y2, Y4, and Y5).[1][2][3] This high selectivity makes this compound a valuable pharmacological tool for investigating the specific roles of the Y1 receptor in metabolic regulation and a promising therapeutic candidate.

Mechanism of Action of this compound in Metabolic Regulation

This compound exerts its effects on metabolic disorders primarily by blocking the signaling of NPY at the Y1 receptor. This antagonism has been shown to influence several key metabolic pathways:

-

Increased Energy Expenditure and Thermogenesis: A pivotal finding is that peripheral-specific antagonism of the Y1R by this compound, which does not readily cross the blood-brain barrier, leads to a significant reduction in body weight gain.[4][5][6] This effect is attributed to enhanced energy expenditure rather than a reduction in food intake.[4][5] Specifically, this compound promotes thermogenesis in brown adipose tissue (BAT) by elevating the expression of uncoupling protein 1 (UCP1) and induces the "browning" of white adipose tissue (WAT).[4][5]

-

Improved Glucose Homeostasis and Insulin (B600854) Sensitivity: this compound has demonstrated significant beneficial effects on glucose metabolism.[7][8][9] In preclinical models of type 2 diabetes, treatment with this compound leads to improved glycemic control, enhanced insulin sensitivity, and increased glucose uptake in skeletal muscle.[7][8][9][10] These improvements are linked to dynamic changes in Akt activity in BAT and enhanced insulin-induced AKT phosphorylation in skeletal muscle.[4][8][9]

-

Protection and Preservation of Pancreatic β-cells: Studies have revealed that NPY and Y1R expression are elevated in the islets of individuals with type 2 diabetes, which is associated with reduced insulin secretion.[7][10] this compound has been shown to protect pancreatic β-cells from dysfunction and death under diabetogenic conditions.[7][8][10] By preserving functional β-cell mass, this compound contributes to better glycemic control.[7][10]

-

Attenuation of NPY-induced Feeding: While the primary anti-obesity effect of peripherally acting this compound appears to be through increased energy expenditure, central administration of this compound has been shown to inhibit food intake induced by both exogenous NPY and fasting.[1][2][11]

The signaling pathway through which NPY and its Y1 receptor influence metabolic processes is multifaceted. The diagram below illustrates the antagonistic action of this compound on this pathway.

Caption: Antagonistic action of this compound on the NPY Y1 receptor signaling pathway.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on metabolic parameters.

Table 1: Effects of this compound on Body Weight and Adiposity

| Parameter | Animal Model | Treatment Details | Key Finding | Reference |

| Body Weight Gain | Diet-induced obese mice | This compound for 7 weeks on a high-fat diet | 40% less weight gain compared to control.[6] | [6] |

| Adiposity | db/db mice | This compound treatment | Reduced adiposity.[8][10] | [8][10] |

| Fat Mass | Diet-induced obese mice | This compound treatment | Reduced fat mass.[4][5] | [4][5] |

Table 2: Effects of this compound on Glucose Homeostasis and Insulin Sensitivity

| Parameter | Animal Model | Treatment Details | Key Finding | Reference |

| Glycemic Control | HFD/STZ-induced diabetic mice | This compound treatment | Improved glycemic control.[7][9][10] | [7][9][10] |

| Glucose Tolerance | HFD/STZ-induced diabetic mice | This compound for 4 weeks | Significantly improved glucose tolerance.[9][12] | [9][12] |

| Insulin Sensitivity | db/db mice | This compound treatment | Enhanced insulin responsiveness.[8][9] | [8][9] |

| Muscle Glucose Uptake | db/db mice and primary human muscle cells | This compound treatment | Enhanced insulin-stimulated glucose uptake.[8][9] | [8][9] |

| β-cell Function | Islets under diabetogenic conditions | Pharmacological inhibition with this compound | Improved glucose-stimulated insulin secretion and reduced β-cell death.[7][8][9] | [7][8][9] |

Table 3: Effects of this compound on Food Intake

| Parameter | Animal Model | Treatment Details | Key Finding | Reference |

| NPY-induced Feeding | Rats | Intracerebroventricular administration of this compound | Attenuated feeding induced by exogenous NPY.[1][3] | [1][3] |

| Fasting-induced Hyperphagia | Rats | 30 µg this compound administered into the paraventricular nucleus | Inhibited hyperphagia induced by a 24-hour fast.[2] | [2] |

| Orexin-A-induced Feeding | Rats | Intracerebroventricular administration of this compound (60 µg) | Partially inhibited orexin-A-induced food intake.[11] | [11] |

Table 4: Receptor Binding Affinity of this compound

| Receptor Subtype | Species | IC50 Value | Reference |

| Y1 | Human | 0.38 nM[2][3] | [2][3] |

| Y1 | Rat | 0.72 nM[2][3] | [2][3] |

| Y2 | Human | > 1000 nM[2] | [2] |

| Y4 | Human & Rat | > 1000 nM[2] | [2] |

| Y5 | Human & Rat | > 1000 nM[2] | [2] |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies.

Animal Models of Metabolic Disorders

-

Diet-Induced Obesity (DIO) Mouse Model:

-

Animals: C57BL/6 mice are commonly used.

-

Diet: Mice are fed a high-fat diet (HFD), typically with 45-60% of calories derived from fat, for a period of several weeks to induce obesity.

-

This compound Administration: this compound can be administered orally or via other routes for the duration of the study.[4][5]

-

Endpoints: Body weight, body composition (fat and lean mass), food intake, and energy expenditure are monitored.

-

-

High-Fat Diet/Streptozotocin (B1681764) (HFD/STZ)-Induced Diabetic Mouse Model:

-

Animals: C57BL/6 mice are used.

-

Induction of Diabetes: Mice are first fed a HFD for several weeks to induce insulin resistance. Subsequently, they receive multiple low doses of streptozotocin (STZ), a toxin that destroys pancreatic β-cells, to induce hyperglycemia.[7][12]

-

This compound Administration: Treatment with this compound is initiated after the onset of diabetes.[7][12]

-

Endpoints: Blood glucose levels, glucose tolerance, insulin sensitivity, and pancreatic islet histology are assessed.

-

-

Genetically Obese (db/db) Mouse Model:

-

Animals: db/db mice, which have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and type 2 diabetes.

-

This compound Administration: Treatment is typically initiated in early-diabetic mice.[7][8]

-

Endpoints: Body weight, adiposity, blood glucose levels, insulin sensitivity, and markers of β-cell function are measured.

-

The general workflow for these in vivo studies is depicted below.

Caption: A generalized workflow for in vivo studies investigating this compound.

Key Metabolic Assays

-

Intraperitoneal Glucose Tolerance Test (IPGTT):

-

Fasting: Mice are fasted for a specified period (e.g., 6 hours).[8][9]

-

Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein.

-

Glucose Injection: A bolus of glucose (e.g., 1 g/kg body weight) is injected intraperitoneally.[8][9]

-

Blood Glucose Monitoring: Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.

-

Analysis: The area under the curve (AUC) for blood glucose is calculated to assess glucose tolerance.

-

-

Insulin Sensitivity Test (IST):

-

Fasting: Mice are fasted for a specified period (e.g., 6 hours).[8][9]

-

Baseline Glucose: A baseline blood glucose measurement is taken.

-

Insulin Injection: A bolus of insulin (e.g., 0.75 IU/kg body weight) is injected intraperitoneally.[8][9]

-

Blood Glucose Monitoring: Blood glucose levels are measured at various time points post-injection.

-

Analysis: The rate of glucose clearance is determined to assess insulin sensitivity.

-

-

Pyruvate (B1213749) Tolerance Test (PTT):

-

Baseline Glucose: A baseline blood glucose measurement is taken.

-

Pyruvate Injection: A bolus of pyruvate (e.g., 1 g/kg body weight) is injected intraperitoneally.[8][9]

-

Blood Glucose Monitoring: Blood glucose levels are measured at various time points post-injection to assess hepatic gluconeogenesis.

Conclusion and Future Directions

The NPY Y1R antagonist this compound has demonstrated significant therapeutic potential in preclinical models of metabolic disorders. Its ability to reduce adiposity by increasing energy expenditure, improve glycemic control through enhanced insulin sensitivity, and protect pancreatic β-cells underscores the importance of the NPY Y1R as a drug target. The comprehensive data presented in this guide highlight the multifaceted benefits of Y1R antagonism.

Future research should focus on translating these promising preclinical findings into the clinical setting. Investigating the long-term safety and efficacy of this compound or functionally analogous compounds in human subjects will be crucial. Furthermore, exploring the potential for combination therapies, where Y1R antagonists are used in conjunction with other anti-diabetic or anti-obesity agents, could lead to even more effective treatments for these complex metabolic diseases. The continued investigation of the NPY-Y1R pathway will undoubtedly provide further insights into the pathophysiology of metabolic disorders and pave the way for novel therapeutic interventions.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. Peripheral-specific Y1 receptor antagonism increases thermogenesis and protects against diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peripheral-specific Y1 receptor antagonism increases thermogenesis and protects against diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. newatlas.com [newatlas.com]

- 7. Neuropeptide Y1 receptor antagonism protects β-cells and improves glycemic control in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Neuropeptide Y1 receptor antagonism protects β-cells and improves glycemic control in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Orexin-induced food intake involves neuropeptide Y pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to BIBO3304 and its Impact on Anxiety-Like Behaviors

Abstract

Neuropeptide Y (NPY) is a crucial neuromodulator in the central nervous system, deeply implicated in the regulation of stress, fear, and anxiety.[1][2] Its anxiolytic effects are primarily mediated through the NPY Y1 receptor (Y1R), a G-protein coupled receptor abundant in limbic brain regions such as the amygdala and hippocampus.[1][3] BIBO3304 is a potent, selective, and non-peptide antagonist of the Y1 receptor.[4][5][6] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its demonstrated impact on anxiety-like behaviors in preclinical models. We consolidate quantitative data from key studies, present detailed experimental protocols, and illustrate the underlying signaling pathways and experimental workflows to serve as a critical resource for professionals in neuroscience and drug development.

Introduction: The NPY System and Anxiety

The Neuropeptide Y (NPY) system is a fundamental pathway in maintaining emotional homeostasis and has a significant role in stress resilience.[1][2] NPY, a 36-amino acid peptide, is one of the most abundant neuropeptides in the brain and exerts its effects through a family of G-protein coupled receptors, primarily Y1, Y2, Y4, and Y5.[2][3][7] Extensive research has established that activation of the Y1 receptor produces potent anxiolytic (anxiety-reducing) effects, while Y2 receptor activation can be anxiogenic.[1]

The anxiolytic properties of NPY mediated by the Y1 receptor are supported by several lines of evidence:

-

Central administration of NPY or selective Y1 receptor agonists decreases anxiety-related behaviors in various rodent models.[1][3]

-

Conversely, administration of Y1 receptor antagonists like BIBP3226 and this compound can induce anxiety or block the anxiolytic effects of NPY.[1][3]

-

Genetic knockout of the Y1 receptor in mice leads to an anxious phenotype.[2]

This compound has emerged as a critical pharmacological tool for dissecting the role of the Y1 receptor in anxiety and other physiological processes. It is a highly selective (R)-argininamide derivative with subnanomolar affinity for the human and rat Y1 receptor, displaying over 1,000-fold lower affinity for Y2, Y4, and Y5 receptors.[4][5][6][8][9] Its utility in preclinical research allows for the precise investigation of Y1R's role in modulating anxiety-like behaviors.

Mechanism of Action: NPY Y1 Receptor Signaling

The NPY Y1 receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon binding of its endogenous ligand, NPY, the Y1 receptor primarily couples to Gi/o proteins. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of intracellular calcium (Ca2+) release.[8] This signaling cascade ultimately results in the inhibition of neuronal excitability in key brain regions like the amygdala, counteracting the anxiogenic effects of stress mediators such as corticotropin-releasing hormone (CRH).[1]

The antagonistic action of this compound involves competitively binding to the Y1 receptor, thereby preventing NPY from activating this downstream signaling pathway. This blockade of the endogenous anxiolytic NPY tone can either induce anxiety-like behaviors on its own or exacerbate the disruptive effects of stress.[1]

Preclinical Evidence: Impact of this compound on Anxiety

This compound has been utilized in a variety of preclinical models to investigate the role of the NPY-Y1R system in anxiety and fear. These studies consistently demonstrate that blocking Y1 receptors with this compound can either produce anxiogenic-like effects or prevent the anxiolytic actions of NPY.

Fear Conditioning and Extinction Models

Fear conditioning is a form of associative learning where a neutral stimulus becomes associated with an aversive event. Extinction is the process by which this conditioned fear diminishes. The NPY system is critically involved in the extinction of conditioned fear.

One key study found that intra-basolateral amygdala (BLA) administration of this compound before extinction training resulted in a significant deficit in extinction retention 48 hours later.[10] This suggests that endogenous NPY acting on Y1 receptors in the BLA is necessary for the consolidation of extinction memory. Interestingly, administering this compound alone into the BLA had no effect on the baseline expression of fear-potentiated startle, implying that basal NPY tone may not be high enough to observe an anxiogenic effect of the antagonist in the absence of a stressor or extinction learning.[10]

Another study showed that infusion of NPY into the infralimbic (IL) cortex impaired the retrieval of fear extinction memory, and this effect was completely abolished by pre-treatment with this compound, highlighting the critical role of Y1 receptors in this specific brain region.[11]

Social Fear and Social Interaction Models

The NPY system also modulates social anxiety. In a mouse model of social fear conditioning (SFC), intracerebroventricular (i.c.v.) administration of NPY before extinction training reduced the expression of social fear.[12] This effect was blocked by the combined administration of this compound and a Y2 antagonist.[12][13] When administered into specific brain nuclei, the effects were receptor-dependent; in the central amygdala (CeA), the fear-reducing effects of NPY were blocked by this compound, indicating a Y1R-mediated mechanism.[14][15]

Predator Scent Stress Model

In a predator scent stress (PSS) model, which is used to simulate traumatic stress, administration of this compound after stress exposure exaggerated the behavioral disruption caused by the stressor.[1] This finding supports the concept that NPY, acting through Y1 receptors, is a key factor in stress resilience.[1]

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical studies investigating the effects of this compound on anxiety and fear-related behaviors.

| Table 1: Effect of Intra-BLA this compound on Fear Extinction Retention | |

| Experimental Model | Fear-Potentiated Startle |

| Species | Rat |

| Treatment Group | Mean Startle Amplitude (% of Baseline) |

| Vehicle (n=20) | ~160% |

| This compound (200 pmol/side; n=15) | ~240% |

| Source: Fendt et al., 2009 (Data estimated from graphical representation) | |

| Conclusion: Intra-BLA infusion of this compound before extinction training significantly impaired extinction retention, as indicated by a greater startle response 48h later.[10] |

| Table 2: Effect of Intra-IL this compound on NPY-Induced Impairment of Fear Extinction Retrieval | |

| Experimental Model | Auditory Fear Conditioning |

| Species | Rat |

| Treatment Group | Mean % Freezing during Retrieval |

| aCSF (Vehicle) | ~25% |

| NPY (10 pmol) | ~55%* |

| This compound (200 pmol) + NPY (10 pmol) | ~20% |

| This compound (200 pmol) alone | ~25% |

| Source: Verma et al., 2016 | p < 0.05 vs other groups |

| Conclusion: this compound completely blocked the impairment of fear extinction retrieval caused by NPY infusion into the infralimbic cortex.[11] |

| Table 3: Effect of Intra-CeA this compound on NPY-Reduced Social Fear Expression | |

| Experimental Model | Social Fear Conditioning (SFC) |

| Species | Mouse |

| Treatment Group | Social Investigation Time (s) |

| Vehicle / Vehicle | Low (~20s) |

| Vehicle / NPY | High (~60s) |

| This compound / NPY | Low (~25s) |

| Source: Gruene et al., 2015 (Data estimated from graphical representation) | |

| Conclusion: In the Central Amygdala, this compound blocked the ability of NPY to reduce social fear (i.e., increase social investigation time).[15] |

Experimental Protocols and Methodologies

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the typical protocols used in studies involving this compound for anxiety research.

General Workflow for Preclinical Anxiety Studies

Fear-Potentiated Startle and Extinction Protocol

-

Apparatus: Startle chambers consisting of a Plexiglas cylinder in a sound-attenuated, ventilated enclosure. A loudspeaker delivers acoustic stimuli and a sensor detects whole-body startle responses.

-

Fear Conditioning: Animals are placed in the chamber and receive several pairings of a conditioned stimulus (CS; e.g., light) with an unconditioned stimulus (US; e.g., mild footshock).

-

Drug Administration: Five days post-conditioning, animals are bilaterally infused with vehicle or this compound (e.g., 200 pmol in 0.2 µL artificial cerebrospinal fluid per side) into the basolateral amygdala (BLA) immediately before extinction training.[10]

-

Extinction Training: Animals are exposed to a series of CS presentations (e.g., 30 light-noise trials) in the absence of the US.[10]

-

Extinction Retention Test: 48 hours later, animals are re-exposed to the CS and their startle response is measured to assess the retention of extinction memory.[10]

Social Fear Conditioning (SFC) Protocol

-

Apparatus: A three-chambered box or a standard conditioning chamber.

-

SFC Procedure: On Day 1, a test mouse is allowed to investigate a non-social stimulus (empty wire cage) and then a social stimulus (unfamiliar mouse in the cage). During the interaction with the social stimulus, the test mouse receives mild footshocks, leading to an association between social interaction and the aversive stimulus.[12]

-

Drug Administration: On Day 2, 20 minutes before the extinction session, mice receive an i.c.v. infusion of vehicle or antagonist(s) (e.g., this compound, 2 nmol/2 µL). Ten minutes later, they receive an infusion of vehicle or NPY (e.g., 1 nmol/2 µL).[12][13]

-

Social Fear Extinction/Test: The test mouse is re-exposed to social stimuli (unfamiliar mice in cages) without shocks. The time spent in social investigation is measured. A reduction in investigation time compared to non-conditioned controls indicates social fear. An increase in investigation time following drug treatment suggests a reduction in social fear expression.[12]

Conclusion and Future Directions

The NPY Y1 receptor antagonist this compound has been an invaluable tool in establishing the Y1 receptor as a key mediator of the anxiolytic and stress-resilience effects of the endogenous NPY system. Preclinical studies consistently show that blockade of Y1R signaling with this compound can impair fear extinction, block the fear-reducing effects of NPY, and exacerbate stress-induced behavioral disruptions. These findings strongly implicate the NPY-Y1R pathway as a promising target for the development of novel anxiolytic therapeutics.

Future research should focus on:

-

Systemic Administration and Bioavailability: While many studies use direct brain infusions, investigating the effects of systemically administered, brain-penetrant Y1R antagonists is crucial for therapeutic development.

-

Interaction with other Neurotransmitter Systems: Further exploration of the interplay between the NPY system and other systems involved in anxiety, such as the serotonergic, noradrenergic, and endocannabinoid systems, is warranted.

-

Translational Studies: Bridging the gap between these robust preclinical findings and clinical populations is the ultimate goal. Investigating NPY-related biomarkers in patients with anxiety disorders could pave the way for targeted pharmacotherapies.

This guide consolidates the foundational knowledge on this compound's role in anxiety models, providing a technical resource to guide future research and drug discovery efforts in this promising area.

References

- 1. Neuropeptide Y: A stressful review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the neuropeptide Y system in stress-related psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Neuropeptide Y (NPY)-ergic System is Associated with Behavioral Resilience to Stress Exposure in an Animal Model of Post-Traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pardon Our Interruption [opnme.com]

- 5. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis of neuropeptide Y signaling through Y1 and Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pardon Our Interruption [opnme.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The Role of Neuropeptide Y in the Expression and Extinction of Fear-Potentiated Startle | Journal of Neuroscience [jneurosci.org]

- 11. Neuropeptide Y Impairs Retrieval of Extinguished Fear and Modulates Excitability of Neurons in the Infralimbic Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuropeptide Y reduces expression of social fear via simultaneous activation of Y1 and Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Neuropeptide Y Reduces Social Fear in Male Mice: Involvement of Y1 and Y2 Receptors in the Dorsolateral Septum and Central Amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Exploring the Peripheral Effects of Neuropeptide Y: A Technical Guide to Using BIBO3304

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY), a 36-amino acid neurotransmitter, is widely distributed throughout the central and peripheral nervous systems and plays a crucial role in a variety of physiological processes. Peripherally, NPY is known to be involved in vasoconstriction, regulation of blood pressure, food intake, and energy homeostasis. These effects are primarily mediated through the activation of NPY receptors, with the Y1 receptor subtype being a key player in many of these peripheral actions.

This technical guide focuses on the use of BIBO3304, a potent and selective non-peptide antagonist of the NPY Y1 receptor, as a tool to investigate the peripheral effects of NPY. This compound has become an invaluable pharmacological instrument for elucidating the physiological and pathophysiological roles of the NPY-Y1 receptor system. This document provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its use in in vivo and in vitro studies, and a summary of its effects on various peripheral systems.

This compound: A Selective NPY Y1 Receptor Antagonist

This compound is a highly potent and selective antagonist for the NPY Y1 receptor, demonstrating subnanomolar affinity for both human and rat Y1 receptors.[1][2][3][4] Its high selectivity over other NPY receptor subtypes (Y2, Y4, and Y5) makes it an excellent tool for isolating and studying Y1 receptor-mediated effects.[1][2][4]

Quantitative Data on this compound

The following tables summarize the binding affinities and in vivo effects of this compound from various studies.

Table 1: In Vitro Binding Affinity of this compound

| Receptor Subtype | Species | IC50 (nM) | Reference |

| Y1 | Human | 0.38 ± 0.06 | [2][4] |

| Y1 | Rat | 0.72 ± 0.42 | [2][4] |

| Y2 | Human | > 1000 | [2][4] |

| Y4 | Human | > 1000 | [2][4] |

| Y4 | Rat | > 1000 | [2][4] |

| Y5 | Human | > 1000 | [2][4] |

| Y5 | Rat | > 1000 | [2][4] |

Table 2: In Vivo Effects of this compound on Food Intake in Rats

| Administration Route | Dose | Effect | Reference |

| Intracerebroventricular | 30 µg | Inhibited hyperphagia induced by a 24h fast. | [2][4] |

| Intracerebroventricular | 60 µg | Partially inhibited orexin-A-induced food intake (from 4.0g to 2.2g over 3 hours). | [5] |

| Bilateral Paraventricular Nucleus Injection | 30 µg (15 µ g/side ) | Attenuated hyperphagia following fasting. | [6] |

Table 3: In Vivo Cardiovascular Effects of this compound

| Species | Administration Route | Dose | Effect | Reference |

| Human | Intravenous | - | Antagonized NPY-induced maximum vasoconstriction by 60.7 ± 6%. | [2] |

| Mouse | Intravenous | 0.5 µmol/kg | Blocked NPY-induced reduction in cutaneous blood flow. | [7] |

NPY Y1 Receptor Signaling Pathways

The NPY Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[8][9] Activation of the Y1 receptor by NPY initiates a cascade of intracellular signaling events that ultimately lead to the physiological effects observed in peripheral tissues.

NPY Y1 Receptor Signaling in Vascular Smooth Muscle

In vascular smooth muscle cells, NPY-Y1 receptor activation leads to vasoconstriction through two main signaling pathways.

References

- 1. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuropeptide Y: Direct vasoconstrictor and facilitatory effects on P2X1 receptor-dependent vasoconstriction in human small abdominal arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. Pardon Our Interruption [opnme.com]

- 5. Orexin-induced food intake involves neuropeptide Y pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The ability of neuropeptide Y to mediate responses in the murine cutaneous microvasculature: an analysis of the contribution of Y1 and Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuropeptide Y and neurovascular control in skeletal muscle and skin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuropeptide Y Stimulates Proliferation and Migration of Vascular Smooth Muscle Cells from Pregnancy Hypertensive Rats via Y1 and Y5 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

BIBO3304: A Technical Guide for Diabetes and Glucose Metabolism Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BIBO3304, a potent and selective non-peptide antagonist of the neuropeptide Y (NPY) Y1 receptor, has emerged as a significant investigational tool in the fields of diabetes and glucose metabolism. Research demonstrates its potential to improve glycemic control, protect pancreatic β-cells, and enhance insulin (B600854) sensitivity. This technical guide provides an in-depth overview of this compound, including its mechanism of action, a summary of key quantitative findings, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows for researchers in diabetes and metabolic diseases.

Core Concepts: Mechanism of Action

Neuropeptide Y (NPY) is a widely expressed neurotransmitter that exerts its effects through a family of G protein-coupled receptors, including the Y1 receptor. In the context of metabolism, elevated NPY signaling is associated with increased food intake and reduced energy expenditure.[1] Notably, expression of NPY and its Y1 receptor is significantly increased in the pancreatic islets of individuals with type 2 diabetes, which is correlated with impaired insulin secretion.[2][3][4][5]

This compound is a selective antagonist of the NPY Y1 receptor, exhibiting subnanomolar affinity for both human and rat Y1 receptors, with over 1,000-fold selectivity against other NPY receptor subtypes (Y2, Y4, Y5).[1][6] By blocking the NPY/Y1 receptor signaling pathway, this compound mitigates the detrimental effects of excessive NPY activity on glucose homeostasis. Its mechanism of action involves:

-

Protection of Pancreatic β-cells: this compound protects β-cells from dysfunction and apoptosis under diabetogenic conditions.[2][4][5] This protective effect is partly mediated by the enhancement of the cyclic AMP (cAMP) signaling pathway.[4]

-

Enhancement of Insulin Secretion: By antagonizing the Y1 receptor, this compound improves glucose-stimulated insulin secretion from pancreatic islets.[4]

-

Improved Insulin Sensitivity: this compound treatment leads to enhanced insulin action, particularly in skeletal muscle, by promoting insulin-stimulated glucose uptake.[2][3][5][7] This is associated with increased phosphorylation of the protein kinase B (Akt).[7]

-

Reduction of Adiposity: Administration of this compound has been shown to reduce adiposity in preclinical models of obesity and type 2 diabetes.[2][3][4][5][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in mouse models of type 2 diabetes.

Table 1: Effects of this compound on Glycemic Control in HFD/STZ-Induced Diabetic Mice

| Parameter | Control Group | This compound-Treated Group | Significance | Reference |

| Non-fasting Blood Glucose | >15 mmol/L | Significantly Lower | p < 0.05 | [4][7] |

| Fed Blood Glucose | Significantly Higher | Significantly Lower | p < 0.05 | [4] |

| Fasted Blood Glucose | Significantly Higher | Significantly Lower | p < 0.05 | [4] |

| Glucose Tolerance (AUC) | Significantly Higher | Significantly Improved | p < 0.05 | [4] |

| In Vivo Insulin Secretion | Impaired | Significantly Enhanced | p < 0.05 | [4] |

Table 2: Effects of this compound on Metabolic Parameters in db/db Mice

| Parameter | Control Group | This compound-Treated Group | Significance | Reference |

| Fed Blood Glucose | Significantly Higher | Significantly Lower | p < 0.05 | [4] |

| Fasted Blood Glucose | Significantly Higher | Significantly Lower | p < 0.05 | [4] |

| Fasting Plasma Insulin | Significantly Higher | Significantly Lower | p < 0.05 | [4][7] |

| Insulin Tolerance (AUC) | Impaired | Markedly Improved | p < 0.05 | [7] |

| Insulin-Stimulated Glucose Uptake in Muscle | Impaired | Significantly Enhanced | p < 0.05 | [7] |

| Adiposity | Increased | Reduced | Not specified | [4][7] |

Experimental Protocols

Animal Models and this compound Administration

Two common mouse models are used to study the effects of this compound in the context of type 2 diabetes:

-

High-Fat Diet (HFD)/Streptozotocin (STZ)-Induced Diabetic Mice: C57BL/6 mice are fed a high-fat diet for a period of 4 weeks to induce insulin resistance. Subsequently, they are treated with multiple low doses of STZ (e.g., 6 doses of 35 mg/kg) to induce β-cell damage and hyperglycemia.[4][7]

-

db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and the development of type 2 diabetes.[2][4][5][7]

This compound Administration: this compound is orally bioavailable and can be administered via oral gavage.[2][3][5] A typical treatment regimen involves daily administration for a period of 4 to 6 weeks.[4][7]

Key Experimental Procedures

-

Glucose Tolerance Test (GTT):

-

Insulin Tolerance Test (ITT):

-

Ex Vivo Islet Studies:

-

Isolate pancreatic islets from mice using collagenase digestion.

-

Culture islets in the presence of diabetogenic stressors (e.g., high glucose, cytokines) with or without this compound.

-

Assess glucose-stimulated insulin secretion (GSIS) by measuring insulin release in response to low and high glucose concentrations.[4]

-

Evaluate β-cell apoptosis using methods such as TUNEL staining or caspase activity assays.[4]

-

-

Muscle Glucose Uptake:

Signaling Pathways and Experimental Workflows

NPY Y1 Receptor Signaling in Pancreatic β-Cells

Caption: NPY Y1 receptor signaling cascade in pancreatic β-cells.

This compound's Effect on Insulin Signaling in Skeletal Muscle

Caption: this compound enhances insulin-stimulated glucose uptake in skeletal muscle.

General Experimental Workflow for In Vivo Studies

Caption: A typical experimental workflow for evaluating this compound in diabetic mouse models.

Conclusion

This compound serves as a critical research tool for elucidating the role of the NPY Y1 receptor in the pathophysiology of type 2 diabetes and related metabolic disorders. The compelling preclinical data demonstrating its beneficial effects on β-cell health, insulin secretion, and insulin sensitivity underscore the therapeutic potential of NPY Y1 receptor antagonism. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to design and execute studies aimed at further exploring the metabolic actions of this compound and developing novel therapeutic strategies for diabetes.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. Neuropeptide Y1 receptor antagonism protects β-cells and improves glycemic control in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.monash.edu [research.monash.edu]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuropeptide Y1 receptor antagonism protects β-cells and improves glycemic control in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

The Selective Profile of BIBO3304: A Technical Guide for NPY Receptor Researchers

An In-depth Analysis of BIBO3304's High Affinity and Selectivity for the Neuropeptide Y Y1 Receptor

This technical guide provides a comprehensive overview of the selectivity profile of this compound, a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor. Designed for researchers, scientists, and drug development professionals, this document details the binding affinities, experimental methodologies, and signaling pathways associated with this compound, offering critical data for its application in preclinical research.

Executive Summary

This compound is a cornerstone tool compound for investigating the physiological roles of the NPY Y1 receptor. Its sub-nanomolar affinity for the Y1 receptor, coupled with a remarkable selectivity of over 1,000-fold against other NPY receptor subtypes (Y2, Y4, and Y5), makes it an invaluable asset for elucidating the specific functions of Y1 receptor signaling in various physiological processes, including appetite regulation, cardiovascular function, and anxiety. This guide synthesizes the available quantitative data, presents detailed experimental protocols, and visualizes the underlying molecular mechanisms to facilitate its effective use in a research setting.

Quantitative Selectivity Profile of this compound

The selectivity of this compound has been extensively characterized through radioligand binding assays, primarily measuring its inhibitory concentration (IC50) and binding affinity (Ki). The data consistently demonstrates its high potency at the human and rat Y1 receptors with significantly lower affinity for other NPY receptor subtypes.

Table 1: Binding Affinity (IC50) of this compound for NPY Receptor Subtypes

| Receptor Subtype | Species | IC50 (nM) | Reference |

| Y1 | Human | 0.38 ± 0.06 | [1][2] |

| Rat | 0.72 ± 0.42 | [1][2] | |

| Y2 | Human | >1000 | [1][2] |

| Y4 | Human | >1000 | [1][2] |

| Rat | >1000 | [1][2] | |

| Y5 | Human | >1000 | [1][2] |

| Rat | >1000 | [1][2] |

Table 2: Binding Affinity (Ki) of this compound for the Human Y1 Receptor

| Ligand | Ki (nM) | Reference |

| This compound | 1.5 - 4.3 | [3] |

Note: The range in Ki values may reflect different experimental conditions or derivatives of this compound used in the specific study.

The (S)-enantiomer of this compound, known as BIBO3457, serves as a crucial negative control, exhibiting significantly lower affinity for the Y1 receptor (IC50 > 1000 nM for rat Y1 and >10,000 nM for human Y1).[4] This stereospecificity underscores the precise molecular interactions required for high-affinity binding to the Y1 receptor.

Table 3: Off-Target Selectivity Profile of this compound

This compound has been screened against a broad panel of off-targets to assess its specificity. In a screen of 146 targets, this compound demonstrated a high degree of selectivity, with ≥1,000-fold selectivity for the vast majority of targets when tested at a concentration of 10 µM.[4]

| Target | Species | Inhibition at 10 µM | Reference |

| Dopamine D2S | Human | 60-71% | [4] |

| Kappa Opioid (KOP) | Human | 60-71% | [4] |

| Vasopressin V1a | Human | 60-71% | [4] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the selectivity profile of this compound.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound to its receptor.

Objective: To determine the IC50 and Ki values of this compound for NPY receptor subtypes.

General Protocol:

-

Membrane Preparation:

-

Cells stably expressing the human or rat NPY receptor of interest (e.g., SK-N-MC, CHO, or HEK293 cells) are cultured and harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard method like the BCA assay.

-

-

Competition Binding Assay:

-

Membrane preparations are incubated in 96-well plates.

-

A constant concentration of a suitable radioligand is added to each well. For Y1 receptor binding, [125I]-labeled peptide YY ([125I]PYY) or tritiated antagonists like [3H]-UR-MK299 are commonly used.

-

Increasing concentrations of the unlabeled competitor compound (this compound) are added to displace the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled NPY agonist or antagonist.

-

The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

-

The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays are crucial to confirm that this compound acts as an antagonist, blocking the downstream signaling initiated by NPY binding to the Y1 receptor.

The NPY Y1 receptor is coupled to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

Objective: To determine the ability of this compound to antagonize NPY-induced inhibition of cAMP production.

Protocol:

-

Cell Culture and Stimulation:

-

Cells expressing the Y1 receptor are seeded in 96-well plates.

-

The cells are pre-incubated with increasing concentrations of this compound.

-

Adenylyl cyclase is then stimulated with a known activator, such as forskolin (B1673556), to induce cAMP production.

-

Immediately following forskolin addition, the cells are stimulated with an agonist, such as NPY.

-

-

Cell Lysis and cAMP Measurement:

-

After incubation, the cells are lysed to release intracellular cAMP.

-

The concentration of cAMP in the cell lysate is measured using a commercial assay kit, such as an AlphaScreen assay or a competitive immunoassay.

-

-

Data Analysis:

-

The results are plotted as cAMP concentration versus the log concentration of this compound.

-

The ability of this compound to reverse the NPY-mediated decrease in forskolin-stimulated cAMP levels confirms its antagonist activity. The IC50 for this functional antagonism can be determined.

-

Activation of the Y1 receptor can also lead to the mobilization of intracellular calcium stores.

Objective: To assess the ability of this compound to block NPY-induced increases in intracellular calcium.

Protocol:

-

Cell Preparation and Dye Loading:

-

Y1 receptor-expressing cells are seeded in black-walled, clear-bottom 96-well plates.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Excess dye is washed away.

-

-

Antagonist and Agonist Addition:

-

The baseline fluorescence is measured using a fluorescence plate reader (e.g., a FLIPR or FlexStation).

-

Cells are pre-incubated with varying concentrations of this compound.

-

NPY is then added to the wells to stimulate calcium release.

-

-